molecular formula C10H8O2S2 B097782 3-(Phenylsulfonyl)thiophene CAS No. 16718-05-1

3-(Phenylsulfonyl)thiophene

Cat. No.: B097782
CAS No.: 16718-05-1
M. Wt: 224.3 g/mol
InChI Key: LGGLKPFTYFIQSY-UHFFFAOYSA-N
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Description

It has a molecular formula of C33H37OP and a molecular weight of 480.632 g/mol . This compound is notable for its unique structure, which includes two cyclohexyl groups and a methoxynaphthalene moiety.

Mechanism of Action

Target of Action

It is known that thiophene derivatives are often used in the synthesis of various organic compounds, suggesting that their targets could be diverse depending on the specific context .

Mode of Action

It’s worth noting that thiophene derivatives are often involved in suzuki–miyaura coupling reactions . In these reactions, the thiophene compound participates in a transition metal-catalyzed carbon–carbon bond-forming process. The reaction involves an oxidative addition with formally electrophilic organic groups, where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s known that thiophene derivatives can participate in various chemical reactions, including the suzuki–miyaura coupling . This reaction can lead to the formation of new carbon-carbon bonds, which could potentially affect various biochemical pathways.

Result of Action

As a thiophene derivative, it’s likely that its actions would result in the formation of new carbon-carbon bonds through reactions like the suzuki–miyaura coupling . This could potentially lead to the synthesis of various organic compounds.

Action Environment

The action of 3-(Phenylsulfonyl)thiophene can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which thiophene derivatives often participate, is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed in a variety of environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of WL-188687 involves the reaction of dicyclohexylphosphine with 1-bromo-2-methoxynaphthalene under specific conditions. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, in a solvent like toluene. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation .

Industrial Production Methods

Industrial production of WL-188687 follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

WL-188687 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

WL-188687 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

WL-188687 is unique due to its specific combination of cyclohexyl and methoxynaphthalene groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with metals and its potential therapeutic applications make it a valuable compound in various fields of research .

Properties

IUPAC Name

3-(benzenesulfonyl)thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O2S2/c11-14(12,10-6-7-13-8-10)9-4-2-1-3-5-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGGLKPFTYFIQSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C2=CSC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30333959
Record name 3-(Phenylsulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16718-05-1
Record name 3-(Phenylsulfonyl)thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30333959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 16718-05-1
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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